Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(benzylsulfonyl)amino]isophthalate is an organic compound with the molecular formula C17H17NO6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(benzylsulfonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with benzylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(benzylsulfonyl)amino]isophthalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Dimethyl 5-[(benzylsulfonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 5-[(benzylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of dimethyl 5-[(benzylsulfonyl)amino]isophthalate.
Dimethyl 5-{[(benzylsulfonyl)acetyl]amino}isophthalate: A structurally similar compound with different functional groups.
Uniqueness
Dimethyl 5-[(benzylsulfonyl)amino]isophthalate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzylsulfonyl group plays a crucial role in its chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C17H17NO6S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
dimethyl 5-(benzylsulfonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO6S/c1-23-16(19)13-8-14(17(20)24-2)10-15(9-13)18-25(21,22)11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3 |
InChI Key |
NAVIYXCNXAWVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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